molecular formula C12H10ClN3O B590974 Forchlorfenuron-d5 CAS No. 1398065-87-6

Forchlorfenuron-d5

Cat. No.: B590974
CAS No.: 1398065-87-6
M. Wt: 252.713
InChI Key: GPXLRLUVLMHHIK-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Forchlorfenuron-d5 is a deuterated form of Forchlorfenuron, a synthetic plant growth regulator and cytokinin. It is primarily used to increase the size of fruits by promoting cell division and expansion. The compound has a molecular formula of C12H5D5ClN3O and a molecular weight of 252.71 g/mol .

Biochemical Analysis

Biochemical Properties

Forchlorfenuron-d5 plays a significant role in biochemical reactions, primarily by mimicking the natural plant hormone cytokinin. It interacts with various enzymes, proteins, and other biomolecules to regulate cell division and growth. This compound binds to cytokinin receptors, initiating a cascade of signaling events that promote cell proliferation. It also interacts with enzymes involved in cytokinin metabolism, such as cytokinin oxidase/dehydrogenase, which modulates its activity and stability .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In plant cells, it enhances cell division and expansion, leading to increased fruit size and yield. In mammalian cells, this compound has been shown to induce apoptosis in hepatocytes via the MKK3/p38/ATF-2 signaling pathway . It also inhibits mitochondrial respiration and shifts cellular metabolism towards glycolysis in endometrial cancer cells . These effects highlight the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to cytokinin receptors, which activates downstream signaling pathways. This activation leads to the transcription of genes involved in cell division and growth. This compound also affects sugar metabolism by increasing the expression of genes such as SUSY, HK, and FK, which are involved in sucrose metabolism . Additionally, it down-regulates genes related to auxin and gibberellin synthesis and signal transduction, further promoting cell division and growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that the compound is stable and maintains its activity for extended periods. Its degradation and permeation characteristics vary depending on the experimental conditions. For example, in oriental melon fruit, this compound was detected primarily in the exocarp and mesocarp regions and decreased within two days after application . Long-term exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic shifts.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a 180-day repeated-dose toxicity study on Sprague-Dawley rats, this compound was administered at dosage levels of 0, 0.6, and 60 mg/kg body weight . The study revealed that high doses of this compound caused severe hydrometra in the uterus and pathological changes in the ovaries. Additionally, it inhibited the proliferation of granulosa cells and downregulated the expression of steroidogenesis-related genes, resulting in decreased steroid hormone production .

Metabolic Pathways

This compound is involved in several metabolic pathways. It accelerates sugar metabolism by increasing the content of sucrose through the upregulation of genes such as SUSY, HK, and FK . The compound also undergoes biotransformation by fungi such as Cunninghamella elegans, which converts it to 4-hydroxyphenyl-forchlorfenuron, a major secondary metabolite . This biotransformation is consistent with mammalian metabolism and provides insights into the compound’s metabolic fate.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. In oriental melon fruit, the compound’s spatial distribution and migration characteristics were studied using matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) . The majority of this compound was detected in the exocarp and mesocarp regions, indicating its preferential accumulation in these tissues. The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is known to localize in specific cellular compartments, where it interacts with target biomolecules. For example, in plant cells, this compound localizes to the cytoplasm and nucleus, where it binds to cytokinin receptors and modulates gene expression. In mammalian cells, its localization to mitochondria and other organelles influences cellular metabolism and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Forchlorfenuron-d5 is synthesized by incorporating deuterium atoms into the Forchlorfenuron molecule. The synthesis typically involves the reaction of 2-chloro-4-aminopyridine with phenyl isocyanate in the presence of a deuterated solvent. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at specific positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

Forchlorfenuron-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of this compound .

Scientific Research Applications

Forchlorfenuron-d5 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. Some key applications include:

    Chemistry: Used as a tracer in reaction mechanism studies.

    Biology: Employed in plant physiology research to study the effects of cytokinins on cell division and growth.

    Medicine: Investigated for its potential effects on cancer cell growth and metabolism.

    Industry: Utilized in agricultural research to enhance fruit size and yield

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Forchlorfenuron-d5 is unique due to its deuterated nature, which makes it an invaluable tool in isotopic labeling studies. Its ability to enhance fruit size and yield while providing detailed insights into metabolic pathways sets it apart from other similar compounds .

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)-3-(2,3,4,5,6-pentadeuteriophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-11-8-10(6-7-14-11)16-12(17)15-9-4-2-1-3-5-9/h1-8H,(H2,14,15,16,17)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXLRLUVLMHHIK-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)NC2=CC(=NC=C2)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why is Forchlorfenuron-d5 used in this research instead of Forchlorfenuron?

A1: this compound serves as an isotope internal standard in this study. Internal standards are crucial in analytical chemistry, particularly when using techniques like mass spectrometry. Here's why:

  • Quantification: By comparing the signal intensity of Forchlorfenuron to that of the known concentration of this compound, researchers can accurately quantify the amount of Forchlorfenuron present in fruit samples. []

Q2: What types of analytical methods benefit from the use of this compound?

A2: The research specifically mentions the use of this compound with ultra high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). [] This technique combines the separation power of liquid chromatography with the detection specificity and sensitivity of tandem mass spectrometry.

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